molecular formula C11H6F4N2S B11771172 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B11771172
M. Wt: 274.24 g/mol
InChI Key: VYPMEUABZOCDBE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H7FN2S It is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, along with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine-2-thiol derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pyrimidine-2-thiol
  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
  • 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

Uniqueness

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6F4N2S

Molecular Weight

274.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)

InChI Key

VYPMEUABZOCDBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NC(=C2)C(F)(F)F)F

Origin of Product

United States

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